molecular formula C6H10O B2926507 (3E)-hexa-3,5-dien-1-ol CAS No. 73670-87-8

(3E)-hexa-3,5-dien-1-ol

Cat. No.: B2926507
CAS No.: 73670-87-8
M. Wt: 98.145
InChI Key: SAXBDVYNGGCITG-ONEGZZNKSA-N
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Description

(3E)-hexa-3,5-dien-1-ol is an organic compound with the molecular formula C6H10O It is a type of unsaturated alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon chain with conjugated double bonds

Scientific Research Applications

(3E)-hexa-3,5-dien-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances and flavors due to its pleasant odor.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3E)-hexa-3,5-dien-1-ol can be synthesized through several methods. One common approach involves the reduction of (3E)-hexa-3,5-dien-1-al using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective reduction of the aldehyde group to an alcohol.

Industrial Production Methods

In an industrial setting, this compound can be produced through catalytic hydrogenation of (3E)-hexa-3,5-dien-1-al. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent, and the product is purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

(3E)-hexa-3,5-dien-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to (3E)-hexa-3,5-dien-1-al using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: Further reduction of this compound can lead to the formation of hexane-1-ol.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form (3E)-hexa-3,5-dien-1-chloride.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in methanol at 0°C.

    Substitution: SOCl2 in pyridine at room temperature.

Major Products Formed

    Oxidation: (3E)-hexa-3,5-dien-1-al

    Reduction: Hexane-1-ol

    Substitution: (3E)-hexa-3,5-dien-1-chloride

Mechanism of Action

The mechanism of action of (3E)-hexa-3,5-dien-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The conjugated double bonds can participate in electron transfer reactions, affecting cellular redox states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (3E)-hexa-3,5-dien-1-al: An aldehyde with similar conjugated double bonds but different reactivity due to the presence of an aldehyde group instead of a hydroxyl group.

    Hexane-1-ol: A saturated alcohol with a similar carbon chain length but lacking conjugated double bonds.

    (3E,7E)-homofarnesol: A compound with a longer carbon chain and additional double bonds, used in the synthesis of fragrances.

Properties

IUPAC Name

(3E)-hexa-3,5-dien-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h2-4,7H,1,5-6H2/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXBDVYNGGCITG-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC=CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C/C=C/CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73670-87-8
Record name (3E)-hexa-3,5-dien-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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